(4-aminophenyl)(4-chlorophenyl)methanol
Description
(4-Aminophenyl)(4-chlorophenyl)methanol is a substituted methanol derivative featuring both aminophenyl and chlorophenyl groups. The amino group in this compound may enhance its polarity compared to fully chlorinated analogs, influencing solubility and biological interactions .
Properties
IUPAC Name |
(4-aminophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIDWFPVCVKRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tris(4-Chlorophenyl)Methanol (TCPMOH)
Structural Differences :
- TCPMOH: Three 4-chlorophenyl groups attached to a central methanol group.
- (4-Aminophenyl)(4-Chlorophenyl)Methanol: One 4-aminophenyl and one 4-chlorophenyl group attached to methanol.
Environmental Behavior :
DDT and Dicofol
Structural Similarities :
- DDT : l,l,l-Trichloro-2,2-bis(4-chlorophenyl)ethane.
- Dicofol: l,l,l-Trichloro-2,2-bis(4-chlorophenyl)ethanol.
- Both share multiple chlorophenyl groups with TCPMOH and this compound but differ in central substituents (ethane/ethanol vs. methanol).
Environmental Impact :
(4-Aminophenyl)(4-Chlorophenyl)Methanone
Structural Comparison :
- Replaces the methanol group with a ketone, altering electronic properties and hydrogen-bonding capacity.
Chemical Properties :
Environmental and Health Implications
- TCPMOH: Detected globally in marine ecosystems and human tissues, with correlations to DDT exposure .
- This compound: Limited environmental data, but structural analogs suggest moderate persistence. Its amino group may reduce ecological risks compared to TCPMOH.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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